molecular formula C13H15N3O5S B1344424 1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid CAS No. 1035841-03-2

1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid

Cat. No.: B1344424
CAS No.: 1035841-03-2
M. Wt: 325.34 g/mol
InChI Key: YZHVZFGEAGFEDE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the benzoxazole ring followed by the introduction of the piperidine and aminosulfonyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining the desired quality of the final product .

Chemical Reactions Analysis

1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Scientific Research Applications

1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminosulfonyl group can form hydrogen bonds or ionic interactions with these targets, while the benzoxazole and piperidine rings provide structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid include:

Properties

IUPAC Name

1-(5-sulfamoyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S/c14-22(19,20)9-1-2-11-10(7-9)15-13(21-11)16-5-3-8(4-6-16)12(17)18/h1-2,7-8H,3-6H2,(H,17,18)(H2,14,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHVZFGEAGFEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=C(O2)C=CC(=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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